4-(Benzyloxy)-1-bromo-2-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Benzyloxy-1-butanol can be prepared starting from butane-1,4-diol . Another example is the synthesis of benzimidazole derivatives, which involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Benzyloxy)-1-bromo-2-fluorobenzene are not detailed in the available resources, reactions of similar compounds have been studied. For example, the reduction of 4-benzyloxy-3-chloronitrobenzene using traditional Pd/C catalyzed hydrogenation conditions has been reported .Scientific Research Applications
Synthesis and Radiochemical Applications : It is used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in radiochemistry. This compound is achieved through nucleophilic aromatic substitution reactions and is significant in the field of metallo-organic fluorophenyl compounds and palladium-catalyzed coupling reactions (Ermert et al., 2004).
Pharmaceutical Manufacturing : It serves as a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The study by Qiu et al. (2009) describes a practical synthesis method for producing this compound, highlighting its relevance in pharmaceutical production (Qiu et al., 2009).
Electrophilic Substitution Studies : The compound is involved in studies of electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes. This research helps in understanding the chemical reactions and properties of substituted benzenes, contributing to the field of organic chemistry (Coe et al., 1998).
NMR Spectroscopy and Computational Modeling : It is used in educational research, like in a Grignard experiment for organic chemistry courses. This involves studying the chemoselectivity of Grignard reagent formation, aiding in the understanding of complex chemical reactions (Hein et al., 2015).
Palladium-Promoted Cross-Coupling Reactions : Its use in palladium-promoted cross-coupling reactions with organostannanes highlights its role in introducing fluorophenyl structures into functional molecules, important in organic synthesis and material science (Forngren et al., 1998).
Catalysis and Fluorinated Compounds : It is utilized in Suzuki-Miyaura C-C coupling reactions, catalyzed by supported Pd nanoparticles, for the preparation of fluorinated biphenyl derivatives. This is significant in the pharmaceutical industry and for the development of novel materials (Erami et al., 2017).
Future Directions
While specific future directions for 4-(Benzyloxy)-1-bromo-2-fluorobenzene are not mentioned in the available resources, research on similar compounds continues to be a focus for many laboratories . These studies aim to explore the potential applications of these compounds in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
It shares structural similarity with monobenzone, also known as 4-(benzyloxy)phenol . Monobenzone is known to target melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
Drawing parallels from monobenzone, it is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Based on the action of structurally similar compounds, it can be inferred that it might interfere with the melanin synthesis pathway in melanocytes .
Result of Action
Based on the effects of monobenzone, it can be inferred that the compound may cause an increase in the excretion of melanin from melanocytes, potentially leading to a depigmentation effect .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTJTXKQBSNGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624186 | |
Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-79-6 | |
Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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